1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Various functional groups, such as the sulfonamide and imidazole moieties, are introduced through substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under mild conditions to preserve the integrity of the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Various substitution reactions can be employed to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce simpler amines or alcohols .
Scientific Research Applications
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound shows promise as a neuroprotective agent, potentially useful in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide involves modulation of specific molecular targets and pathways:
Molecular Targets: The compound interacts with NMDA receptors and voltage-gated calcium channels (VGCCs), modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence calcium signaling and neurotransmitter release, which are critical for neuronal function and survival.
Comparison with Similar Compounds
Similar Compounds
NGP1-01: A polycyclic amine with neuroprotective properties, structurally similar to the compound .
Tricycloundecene Derivatives: These compounds also modulate NMDA receptors and VGCCs, showing similar biological activities.
Uniqueness
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide is unique due to its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21-11-17(19-12-21)27(24,25)20-13-5-6-16-15(10-13)18(23)22-8-3-2-4-14(22)7-9-26-16/h5-6,10-12,14,20H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKOJVRHSONBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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